molecular formula C24H22N4O4 B2824593 N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1260907-60-5

N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2824593
CAS No.: 1260907-60-5
M. Wt: 430.464
InChI Key: VPVFBOZOVLSJRL-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a dihydropyridinone scaffold and a 2-methoxyphenylmethyl substituent. This compound’s design integrates heterocyclic systems known for their bioactivity, such as the 1,2,4-oxadiazole moiety, which is frequently employed in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-16-9-11-17(12-10-16)22-26-23(32-27-22)19-7-5-13-28(24(19)30)15-21(29)25-14-18-6-3-4-8-20(18)31-2/h3-13H,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVFBOZOVLSJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps One common method starts with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

  • Compound 60 (from ): This derivative contains a 1,2,4-oxadiazol-3-yl group attached to a pyridinyl ring and a tetrahydrobenzo-oxazolo-oxazine scaffold. Unlike the target compound, it lacks the dihydropyridinone system but shares the oxadiazole’s role in enhancing metabolic stability. Synthesis of Compound 60 achieved a 45.5% yield, suggesting moderate efficiency in coupling reactions involving bromopyridinyl intermediates .
  • 2-[[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-Oxadiazol-2-yl]sulfanyl]-N-Pyridin-2-yl Acetamide (): This analog replaces the dihydropyridinone with a 1,3,4-oxadiazole-thioether linkage.

Heterocyclic Acetamides with Varied Scaffolds

  • 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide (): This compound features a dioxothiazolidinyl group and a methoxyphenoxy substituent. Its IR spectrum (1667 cm⁻¹, C=O stretch) and NMR data (δ 3.8 ppm for -OCH₃) highlight similarities in methoxy group environments with the target compound. However, the dioxothiazolidine core may confer distinct hydrogen-bonding interactions, as evidenced by its hypoglycemic activity in mice .
  • N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () :
    This triazole-containing analog demonstrates how bioisosteric replacement of oxadiazole with triazole affects electronic properties. The pyridinyl and methoxyphenyl groups mirror the target’s aromatic systems, but the triazole’s nitrogen-rich structure may enhance solubility .

Key Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous oxadiazole derivatives (e.g., Suzuki-Miyaura coupling for pyridinyl-oxadiazole systems) .
  • Bioactivity Trends : Compounds with 1,2,4-oxadiazole moieties consistently demonstrate enzyme inhibitory or receptor-binding activities. For example, hypoglycemic activity in dioxothiazolidine derivatives and lipoxygenase inhibition in oxadiazolethio acetamides suggest the target compound may share similar mechanisms.

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which includes an oxadiazole ring and a dihydropyridine moiety. The molecular formula is C24H22N4O4C_{24}H_{22}N_{4}O_{4}, and it has a molecular weight of 430.45 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring through cyclization reactions. Common methods include:

  • Cyclization of hydrazides with carboxylic acids .
  • Use of various reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

The synthetic routes can be optimized using continuous flow reactors to enhance yield and purity through techniques like recrystallization and chromatography .

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM)
HeLa (cervical)< 100
HCT116 (colon)< 100
MCF7 (breast)< 100

These values indicate that the compound can inhibit cell proliferation effectively .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression such as histone deacetylases (HDAC) and carbonic anhydrases.
  • Induction of Apoptosis : Studies have shown that treatment with related compounds leads to increased caspase activity and morphological changes indicative of apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been reported to possess antimicrobial activities against various pathogens. This includes efficacy against both bacterial and fungal strains due to their ability to disrupt cellular processes .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant growth inhibition in HeLa and HCT116 cells at concentrations below 100 µM. The study utilized MTT assays to quantify cell viability post-treatment .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms induced by this compound. Flow cytometry analyses revealed that treated cells exhibited increased phosphatidylserine translocation and activation of apoptotic pathways through caspase activation. This suggests a potential therapeutic role in cancer treatment .

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